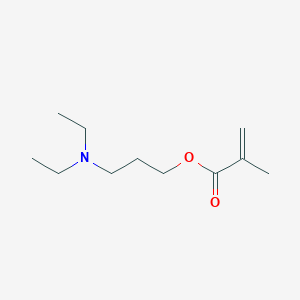![molecular formula C10H17N3 B14143142 N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine CAS No. 89151-19-9](/img/structure/B14143142.png)
N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine is a chemical compound that features a pyridine ring attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine typically involves the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the use of 4-chloromethylpyridine, which is reacted with ethane-1,2-diamine in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution . The reaction is exothermic and may require cooling to maintain the desired temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~).
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) in an acidic medium.
Reduction: Sodium borohydride (NaBH~4~) in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N1-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the diamine moiety can interact with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with pyridine rings at different positions.
N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Contains dimethyl groups instead of a propyl chain.
N,N’-DI-PYRIDIN-2-YL-BENZENE-1,2-DIAMINE: Features a benzene ring instead of an ethane moiety.
Uniqueness
N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine is unique due to its specific arrangement of the pyridine ring and the propyl chain, which imparts distinct chemical and biological properties. This unique structure allows it to form specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
89151-19-9 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N'-(2-pyridin-4-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N3/c1-9(8-13-7-4-11)10-2-5-12-6-3-10/h2-3,5-6,9,13H,4,7-8,11H2,1H3 |
InChI Key |
QUIPDNCYVLMTGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCN)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
![1-[(11-methyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]propan-2-ol](/img/structure/B14143085.png)

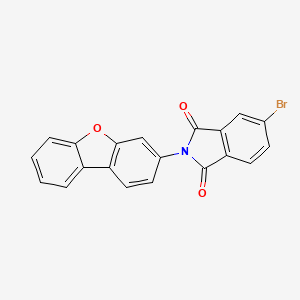
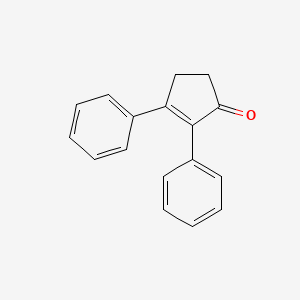
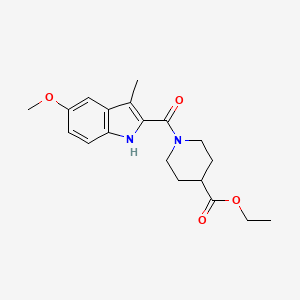
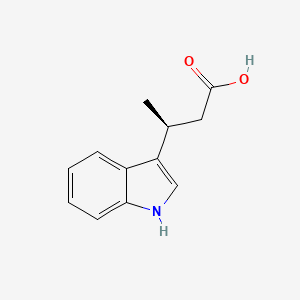
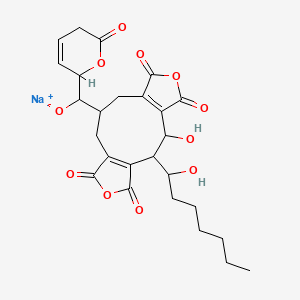
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
